molecular formula C14H19NO2 B1220614 Piperoxan CAS No. 59-39-2

Piperoxan

Cat. No.: B1220614
CAS No.: 59-39-2
M. Wt: 233.31 g/mol
InChI Key: LYKMMUBOEFYJQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperoxan (also known as 4-chloro-2-methyl-3-nitropyridine) is an organic compound with a wide range of applications in the pharmaceutical and chemical industries. It is a colorless to yellowish crystalline solid with a molecular formula of C7H6ClNO2. This compound is an important intermediate in the synthesis of several pharmaceuticals, including the anticonvulsant drug pregabalin and the antibiotic cefotaxime. It is also used as a reagent for the synthesis of other compounds, such as pyridine derivatives, and for the production of dyes, pharmaceuticals, and other organic compounds.

Scientific Research Applications

Alpha-Sympathomimetic Antagonism

Piperoxan demonstrates antagonistic effects on alpha-sympathomimetic agents. A study showed that this compound antagonized the effects of catapresan on blood pressure, heart rate, and splanchnic discharges in cats and dogs, suggesting an α-adrenergic component in the inhibitory effect of catapresan on vasomotor centers (Schmitt & Fénard, 1971).

Treatment of Local Ischemia

This compound has been used in the treatment of local ischemia caused by leakage of levarterenol during intravenous injections. Its vasodilating action provided prompt relief in affected areas, as demonstrated in several case studies (Pelner, 1957).

Influence on Longevity

In a preliminary report involving Fischer-344 rats, this compound, an α2-noradrenergic antagonist, was associated with an average increase in lifespan. This suggests a potential link between enhancement of brain catecholamine levels and aging processes (Compton, Dietrich, & Smith, 1995).

Modulation of Sympathetic Baroreflex

This compound has been found to modulate the sympathetic baroreflex in dogs. It shifted the baroreflex curve and increased resting rate of sympathetic nerve discharge, suggesting active alpha 2-adrenergic mechanisms in the regulation of sympathetic activity (Laubie & Schmitt, 1988).

Effects on Catecholamine Release

This compound influences the release of catecholamines. In studies with the isolated blood perfused spleen of cats, it was observed to cause dose-dependent increases in transmitter overflow, highlighting its role in adrenergic system modulation (Blakeley & Summers, 1978).

Interactions with Alpha-Adrenoceptors

This compound interacts with central α1- and α2-adrenoceptors, affecting sympathetic tone in rats. It reversed the sympatho-inhibitory effect of alpha 2-agonists and indicated a role in modulating central adrenergic activity (Huchet et al., 1986).

Safety and Hazards

While piperoxan and its analogues were not clinically useful due to toxic effects in humans , they paved the way for subsequent antihistamines. Phenbenzamine (marketed as Antergan ) emerged as the first antihistamine for medical use in the early 1940s .

Biochemical Analysis

Biochemical Properties

Piperoxan plays a significant role in biochemical reactions as an α2-adrenergic receptor antagonist. It interacts with α2A, α2B, and α2C adrenergic receptors with high affinity, exhibiting Ki values of 5.4, 2, and 1.3 nM, respectively . These interactions inhibit the binding of endogenous catecholamines, thereby modulating various physiological responses. This compound also interacts with histamine receptors, contributing to its antihistamine properties .

Cellular Effects

This compound influences various cellular processes, particularly in adrenal cells. It has been shown to increase catecholamine release from bovine chromaffin cells by antagonizing α2-autoreceptors . This effect is significant in the context of cell signaling pathways, as it disrupts the negative feedback mechanism that typically inhibits further catecholamine release. This compound’s impact on gene expression and cellular metabolism is linked to its modulation of adrenergic and histaminergic signaling pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through competitive inhibition of α2-adrenergic receptors. By binding to these receptors, this compound prevents the interaction of endogenous catecholamines, thereby inhibiting their physiological effects . This mechanism is crucial for its role as an antihistamine and α-adrenergic blocking agent. Additionally, this compound’s interaction with histamine receptors contributes to its ability to mitigate histamine-induced bronchospasm .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Its stability and degradation are critical factors influencing its long-term efficacy. Studies have shown that this compound can maintain its activity over extended periods, although its effects may diminish with prolonged exposure . Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained impacts on cellular function, particularly in terms of catecholamine release and receptor modulation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively antagonizes α2-adrenergic receptors, leading to increased catecholamine release and modulation of cardiovascular responses . At higher doses, this compound can exhibit toxic effects, including adverse cardiovascular and neurological outcomes . These threshold effects highlight the importance of careful dosage management in experimental and clinical settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with adrenergic and histaminergic systems. It is metabolized by enzymes that process catecholamines and histamines, influencing metabolic flux and metabolite levels . The compound’s metabolism is crucial for its pharmacokinetic properties and overall efficacy in modulating physiological responses .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in target tissues . These interactions are essential for its therapeutic effects, as they determine the compound’s bioavailability and distribution profile .

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical structure and interactions with cellular components. It is primarily localized in cellular compartments associated with adrenergic and histaminergic signaling, such as the plasma membrane and endoplasmic reticulum . This localization is critical for its activity, as it ensures that this compound can effectively modulate receptor-mediated signaling pathways .

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-4-8-15(9-5-1)10-12-11-16-13-6-2-3-7-14(13)17-12/h2-3,6-7,12H,1,4-5,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYKMMUBOEFYJQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2COC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046269
Record name Piperoxan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59-39-2
Record name Piperoxan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperoxan [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059392
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperoxan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIPEROXAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZCS27634Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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